Product packaging for Bicyclo[4.1.0]heptane-1-carboxylic acid(Cat. No.:CAS No. 96259-65-3)

Bicyclo[4.1.0]heptane-1-carboxylic acid

Cat. No.: B3390331
CAS No.: 96259-65-3
M. Wt: 140.18 g/mol
InChI Key: WAKHDNBPGJZLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Significance within Bicyclic Systems

The core of this molecule is the bicyclo[4.1.0]heptane framework, also known as norcarane (B1199111). wikipedia.org This system is formed by the fusion of a six-membered ring and a three-membered ring. The fusion of these rings results in a strained structure, particularly due to the acute bond angles of the cyclopropane (B1198618) ring.

The stability of the bicyclo[4.1.0]heptane system is noteworthy. The cis conformation, where the bridge is on the same side, is more stable than the trans isomer. echemi.com This is because the "boat" conformation of the cis isomer minimizes the torsional strain that would be significant in a "chair" conformation. echemi.com The presence of the carboxylic acid group at a bridgehead position (C1) further influences the molecule's stereochemistry and reactivity.

Historical Context of Related Bicyclo[4.1.0]heptane Chemistry

The study of bicyclo[4.1.0]heptane and its derivatives has a rich history. The parent compound, norcarane, can be synthesized via the Simmons-Smith reaction, involving the reaction of cyclohexene (B86901) with diiodomethane (B129776) and a zinc-copper couple. wikipedia.org Early research, such as the work by E. J. Corey and H. J. Burke in 1954, explored the formation of bicyclo[4.1.0]heptane derivatives from precursors like eucarvone. acs.org

Over the years, various synthetic methods have been developed to access functionalized bicyclo[4.1.0]heptane systems. These include the Corey-Chaykovsky reaction for creating substituted bicyclo[4.1.0]heptenones and transition-metal-free oxidative cyclopropanation of aza-1,6-enynes to produce aza-bicyclo[4.1.0]heptane derivatives. researchgate.netresearchgate.net These historical developments have paved the way for the synthesis and investigation of a wide array of bicyclo[4.1.0]heptane compounds, including the titular carboxylic acid.

Scope and Importance in Contemporary Organic Chemistry

Bicyclo[4.1.0]heptane derivatives are significant in various areas of modern organic chemistry. They serve as versatile building blocks in the synthesis of more complex molecules. For instance, functionalized bicyclo[4.1.0]heptanes are key intermediates in the synthesis of tropolones, a class of compounds with important biological and theoretical applications. researchgate.net

Furthermore, specific derivatives have been investigated for their potential applications in medicinal chemistry. Research has explored bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives as antagonists for the melanin-concentrating hormone receptor R1 (MCHR1), which could be relevant for developing treatments for obesity. nih.gov Additionally, substituted bicyclo[4.1.0]heptane-7-carboxylic acid amides have been identified as potential food flavor substances, particularly for imparting an umami taste. google.com The constrained and rigid nature of the bicyclic system also makes it an attractive scaffold in drug design. unirioja.es

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₈H₁₂O₂ americanelements.com
Molecular Weight 140.18 g/mol americanelements.comscbt.com
Appearance Powder americanelements.com
IUPAC Name bicyclo[4.1.0]heptane-1-carboxylic acid americanelements.com
CAS Number 96259-65-3 americanelements.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12O2 B3390331 Bicyclo[4.1.0]heptane-1-carboxylic acid CAS No. 96259-65-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bicyclo[4.1.0]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7(10)8-4-2-1-3-6(8)5-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKHDNBPGJZLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96259-65-3
Record name bicyclo[4.1.0]heptane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Bicyclo 4.1.0 Heptane 1 Carboxylic Acid and Its Derivatives

Cyclopropanation Strategies for Bicyclo[4.1.0]heptane Core Construction

Cyclopropanation reactions are a direct and widely used method for synthesizing the bicyclo[4.1.0]heptane core. These methods involve the addition of a one-carbon unit to the double bond of a cyclohexene (B86901) precursor.

Simmons-Smith Reaction and Variants

The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes. The reaction typically utilizes an organozinc carbenoid, often referred to as iodomethylzinc iodide (ICH₂ZnI), which is generated from diiodomethane (B129776) and a zinc-copper couple. When applied to cyclohexene, this reaction yields norcarane (B1199111), the parent bicyclo[4.1.0]heptane, demonstrating a foundational method for core construction. The configuration of the double bond is preserved in the product because the methylene group is delivered to both carbons of the alkene simultaneously.

While effective, the traditional Simmons-Smith reaction can be expensive due to the high cost of diiodomethane. This has led to the development of several variants:

Furukawa Modification : This popular modification employs diethylzinc (Et₂Zn) in place of the zinc-copper couple, reacting with diiodomethane. This system often increases reactivity and has been widely applied in the synthesis of complex natural products containing the cyclopropane (B1198618) motif.

Charette Modification : This protocol uses a bipyridine complex, bipy·Zn(CH₂I)₂, which is noted for its efficiency.

Alternative Reagents : To reduce costs, cheaper alternatives to diiodomethane, such as dibromomethane, have been explored. Another approach involves the reaction of diazomethane with zinc iodide.

The table below summarizes key reagents used in the Simmons-Smith reaction and its principal variants for cyclopropanation.

Reaction NameKey ReagentsTypical SubstrateProduct
Simmons-Smith ReactionCH₂I₂, Zn(Cu)CyclohexeneNorcarane (Bicyclo[4.1.0]heptane)
Furukawa ModificationCH₂I₂, Et₂ZnAlkenes/OlefinsCyclopropanated Products
Wittig ModificationCH₂N₂, ZnX₂AlkenesCyclopropanated Products

Carbene and Carbenoid Addition Approaches

Beyond the zinc-based reagents of the Simmons-Smith reaction, a broader range of carbene and carbenoid addition reactions are employed for constructing the bicyclo[4.1.0]heptane skeleton. These methods often involve transition-metal catalysis to generate and control the reactivity of the carbene species.

One approach involves the use of diazo compounds as carbene precursors in the presence of a transition-metal catalyst. For instance, ruthenium-catalyzed reactions of 1,7-enynes with diazoalkanes can lead to the formation of bicyclo[4.1.0]heptane derivatives. Similarly, tungsten carbene complexes have been shown to react with alkynes, leading to an alkyne insertion followed by an intramolecular cyclopropanation of a tethered olefin, yielding bicyclo[4.1.0]heptane derivatives.

A visible-light-mediated approach offers an alternative to transition-metal catalysis. This method can generate free singlet enalcarbenes from diazoenals, which can then undergo a cascade cyclization with vinyl arenes to produce bicyclo[4.1.0]hept-3-ene fused polycycles with high diastereoselectivity.

Oxidative Cyclopropanation of Aza-1,6-enynes

A notable strategy for synthesizing nitrogen-containing bicyclo[4.1.0]heptane derivatives involves the oxidative cyclopropanation of aza-1,6-enynes. A sustainable, transition-metal-free methodology has been developed that enables the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones. This reaction proceeds under mild conditions and is operationally simple, forming four chemical bonds in a single step. The process is believed to proceed via a radical-mediated pathway. This method highlights a specialized approach to constructing the core bicyclic structure with integrated heteroatomic functionality.

Intramolecular Cyclization Approaches

Intramolecular cyclization reactions provide a powerful means of constructing the bicyclo[4.1.0]heptane scaffold from suitably functionalized acyclic precursors. These methods often leverage the efficiency of transition-metal catalysis to orchestrate the desired ring-closing events.

Ring-Closing Reactions via Lewis Acid or Transition Metal Catalysis

Both Lewis acids and transition metals can catalyze intramolecular cyclizations to form the bicyclo[4.1.0]heptane system. Palladium catalysis, for example, has been used in the intramolecular coupling-cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. This reaction proceeds in a regio- and stereoselective manner to produce 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. The proposed mechanism involves the oxidative addition of the palladium catalyst to the styryl bromide, followed by the generation of a cationic palladium species that facilitates the intramolecular attack of an enolate onto the diene system.

Gold(I) catalysts are also effective in promoting the cycloisomerization of 1,6-cyclopropene-enes. This process occurs through the regioselective opening of the cyclopropene ring to form an alkenyl gold carbenoid, which then undergoes intramolecular cyclopropanation with a remote olefin to diastereoselectively generate bicyclo[4.1.0]heptane derivatives.

Carbocyclization of 1,6-Enynes

The metal-catalyzed cycloisomerization of 1,6-enynes is a well-established and atom-economical method for synthesizing bicyclic compounds. Various transition metals, including platinum, gold, and iridium, have been shown to effectively catalyze this transformation to yield bicyclo[4.1.0]heptene derivatives.

For example, PtCl₂ is an efficient catalyst for the cycloisomerization of certain 1,6-enynes, leading to the formation of bicyclic products. Gold(I) catalysts, often used with chiral ligands like MeOBIPHEP, can achieve asymmetric cycloisomerization of heteroatom-tethered 1,6-enynes, producing functionalized oxabicyclo[4.1.0]heptenes in moderate to good yields with excellent enantiomeric excesses (up to 99%). The reaction conditions, including the choice of silver salt cocatalyst (e.g., AgOTf or AgNTf₂), can be highly substrate-dependent.

Iridium(I) catalysis has also been employed for the carbocyclization of 1,6-enynes. In some systems, enantiomerically enriched bicyclo[4.1.0]hept-2-enes have been synthesized using a chiral counterion strategy, where the chirality resides on a silver phosphate salt used to generate the active cationic iridium catalyst, rather than on the ligands attached to the metal.

The table below provides an overview of selected transition metal-catalyzed carbocyclizations of 1,6-enynes.

Catalyst SystemSubstrate TypeProductKey Features
PtCl₂1,6-enynes with propargylic heteroatom1-Alkenylbicyclo[3.1.0]hexanesMild and efficient cycloisomerization
(R)-MeOBIPHEP-(AuCl)₂ / AgOTf or AgNTf₂Heteroatom-tethered 1,6-enynesFunctionalized oxabicyclo[4.1.0]heptenesAsymmetric catalysis, high enantiomeric excess (up to 99%)
trans-[IrCl(CO)(PPh₃)₂] / Chiral Silver Phosphate1,6-enynesEnantioenriched bicyclo[4.1.0]hept-2-enesAsymmetric induction via chiral counterion

Carbanion-Mediated Cyclization

Carbanion-mediated cyclization represents a powerful tool for the construction of the bicyclo[4.1.0]heptane framework. This approach often involves the generation of a carbanion from a suitably functionalized precursor, which then undergoes an intramolecular nucleophilic attack to form the cyclopropane ring.

One notable example involves an electrophilic double bond functionalization followed by an intramolecular enolate alkylation sequence. This method has been successfully applied to the multigram synthesis of various bicyclo[m.n.k]alkane derivatives, including those with the bicyclo[4.1.0]heptane skeleton. chemrxiv.org The process begins with the functionalization of a double bond in a precursor molecule, which introduces a leaving group. Subsequent treatment with a base generates an enolate carbanion that cyclizes via intramolecular alkylation to yield the desired bicyclic compound. chemrxiv.org This strategy has proven effective for preparing a range of mono- and bifunctional building blocks relevant to medicinal chemistry. chemrxiv.org

Another application of carbanion-mediated cyclization is seen in the synthesis of azabicyclo[4.1.0]heptane derivatives. In one approach, an oxidative carbanion cyclization is employed to construct cyclopropane-fused cyclic amidines. acs.org This demonstrates the versatility of carbanion chemistry in forming not only carbocyclic but also heterocyclic bicyclo[4.1.0]heptane systems.

Furthermore, the study of cyclic pentadienyl carbanions has provided insights into their unique reactivity and propensity for electrocyclization. nih.gov While not a direct synthesis of the carboxylic acid, the principles of generating and controlling the cyclization of such carbanions are highly relevant. For instance, cyclooctadienyl anions have been shown to undergo disrotatory electrocyclization to form cis-bicyclo[3.3.0]octenyl systems, which can be trapped with electrophiles. nih.gov Although a different bicyclic system, this highlights the potential for designing precursors that, upon carbanion formation, could selectively cyclize to the bicyclo[4.1.0]heptane structure.

Precursor TypeCyclization MethodResulting Bicyclo[4.1.0]heptane DerivativeReference
Functionalized CyclohexeneIntramolecular Enolate AlkylationBicyclo[4.1.0]heptane chemrxiv.org
N-Allyl Enamine CarboxylateOxidative Carbanion CyclizationAzabicyclo[4.1.0]heptane acs.org

Functionalization of Pre-formed Bicyclo[4.1.0]heptane Skeletons

Once the fundamental bicyclo[4.1.0]heptane framework is established, further functionalization is often necessary to arrive at the desired target molecule, such as the title carboxylic acid or its derivatives.

Direct carboxylation of a pre-formed bicyclo[4.1.0]heptane skeleton can be a challenging transformation. More commonly, the carboxylic acid functionality is introduced at an earlier stage of the synthesis, for instance, by using a precursor that already contains a carboxyl or ester group. Subsequent modifications can then be made to this group.

Esterification, the conversion of a carboxylic acid to an ester, is a standard functional group transformation. For example, if Bicyclo[4.1.0]heptane-1-carboxylic acid were synthesized, it could be readily converted to its methyl ester, Methyl bicyclo[4.1.0]heptane-1-carboxylate, through common esterification procedures, such as reaction with methanol under acidic conditions.

Stereoselective hydroxylation and allylic oxidation are crucial methods for introducing hydroxyl groups with specific stereochemistry onto the bicyclo[4.1.0]heptane scaffold, a key step in the synthesis of many complex natural products and analogues.

A highly regio- and stereoselective synthetic approach has been developed for the synthesis of functionalized bicyclo[4.1.0]heptyl intermediates. acs.orgnih.govuab.cat Key steps in this asymmetric synthesis include highly diastereoselective allylic oxidation and hydroboration reactions. acs.orgnih.govuab.cat For instance, the oxidation of norcarene (bicyclo[4.1.0]heptane) can lead to the formation of allylic alcohols. nih.gov The stereochemical outcome of these reactions is often influenced by the inherent structure of the bicyclic system and the reagents employed.

Studies on the C(sp³)–H bond oxygenation of bicyclic hydrocarbons bearing cyclopropane moieties have shown that selective hydroxylation can be achieved. acs.orgsemanticscholar.orgnih.gov For the bicyclo[4.1.0]heptane structural motif, selective hydroxylation at the α-C–H bond that is cis to the cyclopropane moiety has been observed. acs.orgsemanticscholar.orgnih.gov This diastereoselectivity can be rationalized by the hyperconjugative activation of the C-H bond by the Walsh orbitals of the cyclopropane ring. semanticscholar.orgnih.gov

ReactionReagent/MethodKey FeatureReference
Allylic OxidationChromium TrioxideFormation of α,β-unsaturated ketones nih.gov
HydroxylationDioxiranes (e.g., ETFDO)Diastereoselective C-H bond oxygenation acs.orgsemanticscholar.orgnih.gov
Hydroboration-Oxidation9-BBNHighly diastereoselective diol formation nih.gov

The functionalization of a double bond within a precursor molecule is a common strategy that can lead to the formation of the bicyclo[4.1.0]heptane ring system. This often involves an initial electrophilic attack on the double bond, followed by an intramolecular cyclization event.

A well-documented approach is the electrophilic double bond functionalization followed by an intramolecular enolate alkylation sequence. chemrxiv.org This methodology has been utilized for the synthesis of a variety of bridged and fused bicycloalkane derivatives, including bicyclo[4.1.0]hexanes and bicyclo[4.2.0]heptanes, demonstrating its versatility. chemrxiv.org The initial step involves the reaction of an alkene with an electrophile, which generates a carbocationic intermediate. This intermediate is then trapped by a nucleophile, leading to a functionalized product that is primed for the subsequent intramolecular cyclization. The stereochemical outcome of the initial addition can be influenced by the structure of the bicyclic precursor.

In the context of synthesizing bicyclo[4.1.0]heptane derivatives, a precursor containing a cyclohexene ring can undergo electrophilic attack. The resulting intermediate can then be set up for a subsequent intramolecular reaction that forms the three-membered ring.

Another relevant transformation is the epoxidation of a cyclohexene derivative, which is a form of electrophilic functionalization. The resulting epoxide, a 7-oxabicyclo[4.1.0]heptane derivative, contains the bicyclo[4.1.0]heptane core structure. This epoxide can then undergo further reactions.

Initial ReactionSubsequent ReactionProduct TypeReference
Electrophilic AdditionIntramolecular Enolate AlkylationBicyclo[m.n.k]alkane chemrxiv.org
Epoxidation-7-Oxabicyclo[4.1.0]heptane

Asymmetric Synthesis and Stereocontrol Strategies

The development of asymmetric methods to control the stereochemistry during the synthesis of bicyclo[4.1.0]heptane derivatives is of paramount importance, particularly for applications in pharmaceuticals and natural product synthesis.

Sharpless Asymmetric Epoxidation: The Sharpless epoxidation is a highly reliable and predictable method for the enantioselective epoxidation of primary and secondary allylic alcohols. organic-chemistry.org This reaction utilizes a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral diethyl tartrate ligand to direct the stereochemical outcome. organic-chemistry.org This methodology has been applied in the total synthesis of complex molecules where a stereodefined epoxide on a six-membered ring is a key intermediate. For instance, in the synthesis of (+)-Abscisic Acid, a Sharpless asymmetric epoxidation of an allylic alcohol derived from an isophorone derivative was a crucial step. nih.gov This demonstrates its utility in creating chiral building blocks that can be further elaborated into bicyclo[4.1.0]heptane-containing structures.

Ir(I)-catalyzed Carbocyclization: Iridium(I) catalysts have been successfully employed in the carbocyclization of 1,6-enynes to produce enantioenriched bicyclo[4.1.0]hept-2-enes. researchgate.net A notable strategy involves the use of a chiral counterion with the iridium catalyst. In this approach, the stereochemical information resides on the counterion of the catalyst, which is generated in situ. This method has achieved high enantiomeric excesses (up to 93% ee). researchgate.net This demonstrates that chirality can be effectively transferred from a component of the catalyst system that is not directly bonded to the metal center.

Bisphosphine-Gold Catalysis: Gold(I) catalysts, particularly those featuring chiral bisphosphine ligands, have emerged as powerful tools for asymmetric cycloisomerization and cyclopropanation reactions. The enantioselective asymmetric gold-catalyzed cycloisomerization of 1,6-enynes can produce functionalized bicyclo[4.1.0]heptene derivatives with excellent enantiomeric excesses (90-98% ee). nih.govbeilstein-journals.org The reaction is typically carried out under mild conditions using a chiral cationic Au(I) catalyst. nih.govbeilstein-journals.org The success of these reactions can be highly substrate-dependent. beilstein-journals.org

Furthermore, bis(phosphinegold) complexes derived from axially chiral scaffolds have shown high success in enantioselective cyclopropanation reactions. scispace.com The choice of the weakly coordinating ligand or counterion can be crucial for achieving high levels of enantioselectivity. scispace.com These gold-catalyzed methods provide a direct route to chiral bicyclo[4.1.0]heptene structures.

Catalyst SystemReaction TypeKey FeatureEnantiomeric Excess (ee)Reference
Ti(OiPr)₄ / DETAsymmetric EpoxidationEnantioselective epoxidation of allylic alcoholsHigh organic-chemistry.orgnih.gov
Ir(I) with Chiral CounterionCarbocyclization of 1,6-enynesChirality transfer from counterionUp to 93% researchgate.net
Chiral Bisphosphine-Au(I)Cycloisomerization of 1,6-enynesHigh enantioselectivity under mild conditions90-98% nih.govbeilstein-journals.org
Chiral Bisphosphine-Au(I)CyclopropanationEnantioselective formation of cyclopropanesHigh scispace.com

Diastereoselective Approaches (e.g., allylic oxidation, hydroboration)

The stereocontrolled synthesis of bicyclo[4.1.0]heptane derivatives often relies on diastereoselective reactions to establish the requisite stereocenters. Among the key strategies, allylic oxidation and hydroboration-oxidation of cyclohexene precursors are pivotal for introducing functionality with high stereoselectivity, which is crucial for building the bicyclic core.

A highly regio- and stereoselective synthetic pathway has been developed for functionalized bicyclo[4.1.0]heptyl intermediates, which are precursors to carbocyclic nucleoside analogues. acs.org This asymmetric synthesis employs both highly diastereoselective allylic oxidation and hydroboration reactions as key steps. acs.org The strategy begins with an enantiomerically pure bicyclo[4.1.0]heptane alcohol, which is derived from 1,4-cyclohexanedione. acs.org The synthesis of this key allylic alcohol intermediate has been achieved through stereoselective reduction of the corresponding enone. uab.cat

The sequence typically involves:

Allylic Oxidation : Introduction of a hydroxyl group at an allylic position of a cyclohexene derivative. This step sets the first stereocenter. For example, the oxidation of a protected cyclohexene can yield an allylic alcohol with high diastereoselectivity. tdx.cat

Hydroboration-Oxidation : The resulting allylic alcohol can then undergo a stereoselective hydroboration-oxidation reaction. tdx.cat This process adds a hydroxyl group across the double bond, with the stereochemistry directed by the existing allylic hydroxyl group, leading to a diol with a defined stereochemical relationship. tdx.cat This diol is a versatile intermediate for further elaboration into the target bicyclo[4.1.0]heptane structure. acs.orgtdx.cat

These diastereoselective steps are fundamental in creating a cyclohexane (B81311) ring with multiple, well-defined chiral centers before the formation of the cyclopropane ring or for modifying the bicyclic system itself. acs.org

Enzymatic Resolution Techniques

Enzymatic resolution is a powerful technique for obtaining enantiomerically pure compounds, including derivatives of bicyclo[4.1.0]heptane-carboxylic acid. This method utilizes the stereoselectivity of enzymes, typically hydrolases like lipases and proteases, to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

A notable application of this technique is in the resolution of isomers of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl esters, which are structurally similar to the target compound and are key intermediates in the synthesis of pharmaceuticals. In one patented method, a racemic mixture of the ester is subjected to enzymatic hydrolysis in a biphasic system of a phosphate buffer and an organic solvent. google.com Enzymes such as alkaline protease or trypsin selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the desired enantiomer of the ester unreacted. google.com The unreacted ester can then be separated from the hydrolyzed acid, achieving high diastereomeric excess. google.com

EnzymeSubstrateProduct (Unreacted Ester)Diastereomeric Excess (de)Yield (%)
TrypsinRacemic methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate(1S,3R,6R)-methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate99%34%
Alkaline ProteaseRacemic ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate(1S,3R,6R)-ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate99.2%40%

This approach offers mild reaction conditions and high selectivity, making it a viable method for industrial-scale production of chiral bicyclic intermediates. google.com The use of enzymes in organic media is also advantageous for resolving sterically demanding bicyclic compounds. rsc.org

Chirality Transfer Cycloisomerization

Chirality transfer via cycloisomerization of 1,6-enynes is an elegant and efficient strategy for the enantioselective synthesis of bicyclo[4.1.0]heptane scaffolds. nih.govnih.gov This method typically involves a transition-metal catalyst, often gold or platinum, that facilitates the rearrangement of an acyclic, chiral enyne into a bicyclic product. beilstein-journals.org

The core principle of this approach is the transfer of stereochemical information from a stereocenter in the starting material to the newly formed stereocenters in the cyclopropyl ring of the product. nih.govpku.edu.cn In many cases, the original stereocenter is destroyed during the reaction, but its chirality dictates the facial selectivity of the cyclization, resulting in a product with high enantiopurity. nih.govnih.gov

For instance, the platinum-catalyzed cycloisomerization of chiral 1,6-enynes has been shown to produce oxabicyclo[4.1.0]heptane derivatives with high fidelity in chirality transfer. nih.gov The efficiency and enantiospecificity of the transfer can be influenced by the nature of the substituent at the propargylic stereocenter. nih.gov It has been found that sterically bulky groups, such as an isopropyl group, can be optimal for achieving high enantiospecificity. nih.gov

CatalystSubstrate TypeProductEnantiomeric Excess (ee)Key Feature
PtCl₂Chiral ethereal 1,6-enyneOxabicyclo[4.1.0]heptane derivativeHighHigh-fidelity chirality transfer. nih.gov
(R)-DTBM-SEGPHOS(AuCl)₂Achiral 1,6-enyneOxabicyclo[4.1.0]heptane derivativeup to 98%Asymmetric catalysis approach. beilstein-journals.org

While the chirality transfer strategy can be highly effective, its success is substrate-dependent. nih.gov An alternative and often more successful approach is asymmetric catalysis, where a chiral catalyst induces enantioselectivity in the cycloisomerization of an achiral enyne substrate. nih.govbeilstein-journals.org Gold(I) complexes with chiral bisphosphine ligands have proven particularly effective, affording bicyclo[4.1.0]heptene derivatives in high yield and with excellent enantioselectivity. nih.govbeilstein-journals.org

Large-Scale Synthesis and Industrial Viability

Optimization of Reaction Conditions and Yields

The industrial viability of synthesizing this compound and its derivatives hinges on the development of robust, high-yielding, and scalable reactions. Optimization of reaction parameters is crucial for maximizing efficiency and minimizing costs.

In cyclopropanation reactions like the Simmons-Smith reaction, several factors significantly influence the reaction rate and yield. The choice of solvent is critical; for instance, diethyl ether is often found to be superior to other solvents in terms of yield and stereoselectivity for certain cyclopropanations. ucl.ac.uk The reactivity of the zinc carbenoid is also dependent on the substituents present on the substrate and the nature of the dihalomethane used. nih.gov For example, chloro-substituted reagents (from Et₂Zn and ClCH₂I) have been shown to be more reactive than the traditional iodo-substituted ones (from Et₂Zn and CH₂I₂). nih.gov

Scalable Methodologies (e.g., Simmons-Smith, electrophilic functionalization-intramolecular enolate alkylation)

For large-scale production, specific synthetic methodologies are favored due to their reliability, scalability, and use of readily available starting materials.

Simmons-Smith Reaction: This is a classic and widely used method for the cyclopropanation of alkenes to form cyclopropane rings, including the bicyclo[4.1.0]heptane system. The reaction of cyclohexene with diiodomethane and a zinc-copper couple yields norcarane (bicyclo[4.1.0]heptane). wikipedia.org To improve reactivity and scalability, modifications have been developed. The Furukawa modification, which uses diethylzinc (Et₂Zn) instead of the zinc-copper couple, is a significant improvement and is often preferred for unfunctionalized alkenes. nih.govwikipedia.org This method has been successfully applied in the synthesis of numerous natural products. nih.gov An intramolecular version of the Simmons-Smith (IMSS) reaction has also been developed, providing an efficient route to substituted bicyclo[4.1.0]heptanes. nih.gov

Electrophilic Functionalization-Intramolecular Enolate Alkylation: This powerful, two-step sequence provides a versatile and scalable route to a wide range of bicyclic systems, including bridged and fused bicyclo[4.1.0]alkane derivatives. chemrxiv.org The methodology involves:

Electrophilic Functionalization : An electrophile (e.g., a halogen) is added to the double bond of a methylenecycloalkane carboxylate precursor.

Intramolecular Enolate Alkylation : The resulting intermediate is treated with a base to generate an enolate, which then undergoes an intramolecular cyclization via nucleophilic substitution to form the bicyclic ring system.

This sequence has been successfully applied to the multigram synthesis of various bicyclo[m.n.k]alkane derivatives. For example, the cyclization of vicinal trans-4,5-disubstituted cycloheptane carboxylates proceeds in a diastereoselective manner to give bicyclo[4.1.0]heptane compounds in high yields (75–89%) on a scale of up to 16 grams. chemrxiv.org This demonstrates the method's applicability to the large-scale synthesis of functionalized bicyclic building blocks relevant to medicinal chemistry. chemrxiv.org

Chemical Reactivity and Mechanistic Investigations of Bicyclo 4.1.0 Heptane 1 Carboxylic Acid Derivatives

Reactions Involving the Cyclopropane (B1198618) Ring

The reactivity of the bicyclo[4.1.0]heptane core is largely dominated by the high ring strain of the fused cyclopropane. This strain provides a thermodynamic driving force for a variety of ring-opening reactions. researchgate.net

Ring-Opening Reactions and Rearrangements

The cyclopropane ring in bicyclo[4.1.0]heptane systems can be opened under various conditions, leading to rearranged products. Acid-catalyzed ring-opening of the parent tricyclo[4.1.0.02,7]heptane system, a related structure, has been shown to yield norcarane (B1199111) and homoallylic structures. asianpubs.org For instance, the treatment of phenyl-substituted tricyclo[4.1.0.02,7]heptane derivatives with silica (B1680970) gel (SiO2) results in a variety of ring-opened products. asianpubs.org This process can lead to the formation of bicyclo[4.1.0]hept-2-ene and cyclohepta-1,4-diene derivatives through cationic intermediates. asianpubs.org

In a specific example, the reaction of a mixture of 1-phenyltricyclo[4.1.0.02,7]heptane and 2-phenyltricyclo[4.1.0.02,7]heptane on a silica gel column afforded several rearranged products, as detailed in the table below. asianpubs.org

Table 1: Products from the SiO₂-Mediated Rearrangement of Phenyltricyclo[4.1.0.02,7]heptanes

Product Name Structure Notes
1-Phenylbicyclo[4.1.0]hept-2-ene Formed via a cationic intermediate followed by proton elimination. asianpubs.org
2-Phenylbicyclo[4.1.0]hept-2-ene A major rearrangement product. asianpubs.org
(1E,4Z)-2-Phenylcyclohepta-1,4-diene Results from ring-opening rearrangement of a norcarene intermediate. asianpubs.org
(E)-3-Phenylcyclohept-3-en-1-ol Formed by the addition of water to a cationic intermediate. asianpubs.org

Furthermore, the stereoselective synthesis of a model compound of cyclocitrinol utilized a ring-opening reaction of a bicyclo[4.1.0]heptane substructure to form the final bicyclo[4.4.1]undecane skeleton. thieme-connect.com Similarly, BF₃·Et₂O-mediated ring-opening of functionalized bicyclo[4.1.0]heptane derivatives is a key step in accessing various tropolone (B20159) derivatives. researchgate.net

Cycloaddition Reactions (e.g., [2π + 2σ] cycloaddition)

Cycloaddition reactions are powerful methods for constructing cyclic systems, and strained rings like those in bicyclo[4.1.0]heptane derivatives are excellent substrates. While direct examples for bicyclo[4.1.0]heptane-1-carboxylic acid are sparse, related systems show extensive reactivity. Bicyclo[1.1.0]butanes (BCBs), which are even more strained, readily undergo [2π + 2σ] cycloadditions. acs.orgresearchgate.net These reactions, often initiated by visible light and a photosensitizer, involve the reaction of the σ-bond of the cyclopropane-like ring with a π-system of an alkene to form bicyclo[2.1.1]hexane (BCH) structures. acs.orgresearchgate.netrsc.org

A notable example is the visible-light-mediated dearomative [2π + 2σ] cycloaddition between bicyclic aza-arenes and BCBs, which requires a triplet photosensitizer to access the desired heteroarene-functionalized BCHs. rsc.org The versatility of this reaction is demonstrated by its compatibility with various alkene partners, including styrenes, heteroatom-substituted alkenes, and even nonactivated alkenes, proceeding with high regio- and diastereoselectivity. acs.org

Palladium-catalyzed intramolecular coupling-cyclization provides another route to bicyclo[4.1.0]heptene derivatives. The reaction of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides, catalyzed by Pd(PPh₃)₄, results in the diastereoselective formation of 2-styryl-substituted bicyclo[4.1.0]hept-3-enes. acs.org

Epoxide Opening and Conjugate Addition

The introduction of an epoxide onto the bicyclo[4.1.0]heptane framework opens up further reactive pathways. For instance, the synthesis of novel MCHR1 antagonists involves the use of bicyclo[4.1.0]heptane derivatives. nih.gov While direct epoxide opening on the carboxylic acid derivative is not detailed, related systems show this reactivity. The synthesis of a cyclocitrinol model involved an intramolecular cyclization of an epoxy nitrile to construct a seven-membered ring fused to the bicyclo[4.1.0]heptanone segment. thieme-connect.com

Conjugate addition reactions are also pertinent, particularly to α,β-unsaturated ketone derivatives of the bicyclo[4.1.0]heptane system. The Corey-Chaykovsky reaction, involving the addition of a sulfur ylide to a conjugated double bond, is a facile method for producing highly substituted bicyclo[4.1.0]heptenone systems. This reaction proceeds via a 1,4-conjugate addition of the ylide to the enone, forming a resonance-stabilized enolate that subsequently displaces dimethyl sulfoxide (B87167) to form the cyclopropane ring. A base-mediated sequential annulation reaction of conjugated dienes and crotonate-derived sulfur ylides also provides an efficient route to bicyclo[4.1.0]heptenes with high stereoselectivity. researchgate.net

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the C1 bridgehead position is a versatile handle for a wide range of chemical modifications, allowing for the synthesis of various esters, amides, and other derivatives.

Esterification and Hydrolysis

The esterification of this compound and its derivatives is a fundamental transformation. Methyl bicyclo[4.1.0]heptane-1-carboxylate is a known derivative. guidechem.comchemsrc.com The hydrolysis of such esters can be achieved under various conditions. For example, the hydrolysis of dimethyl bicyclo[4.1.0]heptane-7,7-dicarboxylate to the corresponding dicarboxylic acid can be accomplished using potassium cyanide in dimethylformamide. thieme-connect.de This reaction proceeds under neutral conditions via a nucleophilic displacement mechanism. thieme-connect.de

Enzymatic hydrolysis has also been explored. In a study on the resolution of isomers of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid alkyl esters, various hydrolases, including alkaline proteases, were used to selectively hydrolyze one enantiomer, demonstrating the potential for biocatalytic transformations on this ring system. google.com

Table 2: Enzymatic Hydrolysis of Ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate

Hydrolase Solvent Reaction Time Outcome Reference
Alkaline Protease Methyl tert-butyl ether 48 hours Effective resolution with high de value google.com

Amidation and Derivatization

The carboxylic acid moiety can be readily converted into amides. Bicyclo[4.1.0]heptane-7-carboxamide and its derivatives have been synthesized and investigated, for example, as food flavor substances. researchgate.netgoogle.com The synthesis typically involves the standard amidation of the corresponding carboxylic acid with an amine. smolecule.com A variety of substituted amides have been prepared by varying the amine component, leading to compounds with different sensory properties. google.com

For example, the reaction of (1S,2S,5R,6R,7S)-2-isopropyl-5-methyl-bicyclo[4.1.0]heptane-7-carboxylic acid with cyclobutylamine (B51885) yields a mixture of diastereomeric amides. google.com Furthermore, a highly stereoselective synthesis of functionalized bicyclo[4.1.0]heptyl azide (B81097) intermediates has been established, which can then be converted into various derivatives, including carboxamides, for antiviral studies. acs.org For instance, an ester intermediate was converted to 1-[(1′S,2′S,4′R,5′R,6′R)-4′-Hydroxy-5′-(hydroxymethyl)bicyclo[4.1.0]hept-2′-yl]-1H-1,2,3-triazole-4-carboxamide. acs.org

Decarboxylation Pathways (e.g., radical reductive decarboxylations)

The removal of the carboxylic acid group from the bicyclo[4.1.0]heptane scaffold can be achieved through several decarboxylation methods. These reactions are significant as they provide access to the core bicyclo[4.1.0]heptane framework, a valuable synthon in organic chemistry.

Radical decarboxylation, particularly using methods pioneered by Barton, is a prominent strategy. nih.govbbhegdecollege.com This process typically involves the conversion of the carboxylic acid into a derivative, such as an N-hydroxy-2-thiopyridone ester (a Barton ester), which can then generate a carbon-centered radical upon thermolysis or photolysis. bbhegdecollege.com The driving force for this reaction is the formation of a weak N-O bond in the ester intermediate and the subsequent generation of highly stable carbon dioxide. bbhegdecollege.com This method is part of a broader class of reactions known as halodecarboxylation, which involves cleaving the carbon-carbon bond between the molecular skeleton and the carboxyl group to form organic halides. acs.org

Another pathway is oxidative decarboxylation. For instance, treatment of related bicyclo smolecule.comsmolecule.comhept-3-ene-1,6-dicarboxylic acids with lead tetraacetate results in oxidative decarboxylation, leading to the formation of isobenzofuranones. researchgate.net Decarboxylative processes can also be used to form organometallic compounds; for example, certain decarboxylative routes can yield alkylmercury(II) compounds through what is believed to be a free-radical chain reaction mechanism. thieme-connect.de

The table below summarizes key decarboxylation methods applicable to carboxylic acids, including those on bicyclic systems.

Method Reagents/Conditions Intermediate Key Features Citation(s)
Barton Radical Decarboxylation N-hydroxy-2-thiopyridone, DCC; then thermolysis or photolysis with a hydrogen donor (e.g., tert-butylthiol).N-acyl ester of N-hydroxy-2-thiopyridone (Barton Ester).Generates a carbon-centered radical under relatively mild conditions. nih.govbbhegdecollege.comresearchgate.net
Oxidative Decarboxylation Lead tetraacetate (Pb(OAc)₄).Acyl radical/cationic intermediates.Can lead to rearranged or oxidized products depending on the substrate. researchgate.net
Hunsdiecker Reaction (Halodecarboxylation) Silver salt of the carboxylic acid, Bromine (Br₂).Acyl hypobromite.A classic method for converting carboxylic acids to alkyl halides. acs.org
Organomercury Synthesis Mercury(II) salts, photolysis.Free-radical chain intermediates.Involves loss of stereochemistry in bicyclic systems. thieme-connect.de

Functional Group Interconversions on the Bicyclic Scaffold

The bicyclo[4.1.0]heptane framework allows for a variety of functional group transformations, both at the carboxylic acid moiety and on the ring system itself.

The carboxylic acid group of this compound can be reduced to yield the corresponding alcohol. smolecule.com Conversely, the bicyclic scaffold itself is subject to oxidation reactions. A key reaction is the oxidative cleavage of the cyclopropane ring. Treatment of bicyclo[4.1.0]heptane with lead tetraacetate in acetic acid yields a mixture of products, including trans-2-acetoxymethylcyclohexyl acetate, resulting from the cleavage of the cyclopropane's carbon-carbon bonds. bohrium.com Thallium triacetate can also induce this cleavage. bohrium.com

Furthermore, C(sp³)–H bonds on the bicyclic ring can be oxidized. Studies using dioxiranes have shown that bicyclo[n.1.0]alkanes undergo diastereoselective hydroxylation. acs.org For the bicyclo[4.1.0]heptane motif, selective hydroxylation occurs at the C–H bond that is alpha and cis to the cyclopropane ring. acs.org

Reaction Type Reagent(s) Product Type Notes Citation(s)
Reduction of Carboxylic Acid Standard reducing agents (e.g., LiAlH₄).Primary alcohol.Converts the -COOH group to -CH₂OH. smolecule.com
Oxidative Cleavage of Cyclopropane Lead tetraacetate (Pb(OAc)₄), Thallium triacetate (Tl(OAc)₃).Diacetates, unsaturated monoacetates.Opens the strained cyclopropane ring. bohrium.com
C-H Bond Oxidation Dioxiranes (e.g., ETFDO).Alcohols (hydroxylated products).Achieves functionalization at specific C-H bonds on the scaffold. acs.org

Functional group interconversions on derivatives of this compound can proceed through substitution reactions. smolecule.com Nucleophilic substitution reactions are well-documented for related systems. For example, the hydrolysis of dimethyl bicyclo[4.1.0]heptane-7,7-dicarboxylate using potassium cyanide in dimethylformamide is an Sₙ2-type reaction that converts the esters to a dicarboxylic acid. thieme-connect.de Similarly, base-promoted internal nucleophilic displacement has been used as a key step in forming related azabicyclo[2.2.1]heptane systems. unirioja.es

Electrophilic substitution reactions are also possible. The tricyclic structure of related compounds allows them to participate in complex reactions involving electrophilic substitution pathways. The cleavage of the cyclopropane ring in bicyclo[4.1.0]heptane by reagents like lead tetraacetate is considered an electrophilic process. bohrium.com

Functionalization of the bicyclo[4.1.0]heptane scaffold at positions away from the carboxyl group is a significant challenge that enables the synthesis of diverse derivatives. Research has demonstrated that C–H bonds at various remote sites can be targeted. acs.org

In studies on 1-methylbicyclo[4.1.0]heptane, oxidation with dioxiranes led to functionalization at the C-2 and C-5 positions, which are remote from the bridgehead methyl group. acs.org This reaction shows notable diastereoselectivity, with hydroxylation favoring the α-C–H bond that is cis to the cyclopropane moiety. acs.org Such selectivity is attributed to the hyperconjugative interaction between the C–H bond's σ* orbital and the Walsh orbitals of the cyclopropane ring, which activates these specific bonds. acs.org While not specific to the title compound, general methods like photocatalytic Minisci-type reactions are being developed to install functional groups at the challenging bridgehead positions of other bicyclic alkanes.

The table below details findings from a study on the oxidation of 1-methylbicyclo[4.1.0]heptane, illustrating remote functionalization.

Substrate Reagent Position(s) Functionalized Key Observation Citation(s)
1-Methylbicyclo[4.1.0]heptaneDioxirane (ETFDO)C-2, C-5, and rearranged productsOxygenation occurs at the most activated C-H bonds. acs.org
Bicyclo[4.1.0]heptane motifDioxirane (ETFDO)α-C–H cis to cyclopropaneHigh diastereoselectivity in hydroxylation. acs.org

Mechanistic Elucidation Studies

Understanding the mechanisms of reactions involving bicyclo[4.1.0]heptane derivatives is crucial for controlling reaction outcomes and designing new synthetic strategies.

Radical reactions involving the bicyclo[4.1.0]heptane system often proceed through complex chain mechanisms. The Barton decarboxylation, for example, is a classic radical chain reaction where a carbon-centered radical is generated from a carboxylic acid derivative. nih.govbbhegdecollege.com The mechanism of organomercury compound formation via decarboxylation is also considered to involve a free-radical chain reaction. thieme-connect.de

Mechanistic studies on the C–H oxygenation of the bicyclo[4.1.0]heptane scaffold provide detailed insights into radical behavior. acs.org The reaction is initiated by a Hydrogen Atom Transfer (HAT) from a C-H bond to the oxidizing agent, forming a carbon radical. acs.org This radical intermediate can then follow several pathways:

OH Rebound: The radical recombines with a hydroxyl radical from the oxidant to form the alcohol product.

Radical Rearrangement: The highly strained cyclopropylcarbinyl radical can undergo ring-opening. ucl.ac.uk

One-Electron Oxidation: The radical is oxidized to a cationic intermediate, which can then rearrange or be trapped by a nucleophile. The detection of rearranged products provides clear evidence for the involvement of these cationic intermediates. acs.org

Studies on related aza-1,6-enynes to form aza-bicyclo[4.1.0]heptane derivatives also propose a radical cascade mechanism for the cyclopropanation. researchgate.netrsc.org The behavior of bicyclo[n.l.0]alk-2-yl radicals, which can be generated on this scaffold, has been investigated, with ring-opening being a key reaction pathway influenced by stereoelectronic control. ucl.ac.uk

Distinction Between Concerted and Stepwise Processes

The cleavage of the cyclopropane ring in bicyclo[4.1.0]heptane derivatives can proceed through either a concerted mechanism, where bond breaking and bond making occur simultaneously, or a stepwise mechanism involving the formation of discrete intermediates such as diradicals or carbocations. The operative pathway is highly sensitive to the reaction conditions, the nature of the substituents, and the mode of activation (e.g., thermal, photochemical, or chemical).

Theoretical studies on the photolysis of bicyclo[4.1.0]hept-2-ene have shown that direct irradiation can lead to a variety of products through different mechanistic pathways. researchgate.net While some products are formed via what can be described as a formal electrocyclic ring opening, a process that can be concerted, other products arise from the cleavage of the cyclopropane bonds conjugated with the double bond, suggesting the involvement of diradical intermediates. researchgate.net The product distribution was found to be independent of solvent and excitation wavelength, which can sometimes be indicative of very short-lived intermediates that behave similarly to a concerted process. researchgate.net However, triplet-sensitized photolysis leads to products that are best rationalized as arising from a common biradical intermediate, clearly indicating a stepwise mechanism in that case. researchgate.net

In the context of thermal rearrangements, the vinylcyclopropane-to-cyclopentene rearrangement is a classic example where the distinction between concerted and stepwise mechanisms has been extensively studied. For instance, the thermal isomerization of 1-ethenyl-7-exo-phenylbicyclo[4.1.0]heptane has been shown to proceed through both a concerted thieme-connect.de sigmatropic shift and a stepwise pathway involving a diradical intermediate. capes.gov.br The stereochemical outcome of the reaction, specifically the observation of both retention and inversion of configuration at the migrating carbon, provides strong evidence for competing suprafacial (concerted) and antarafacial (which may proceed through a diradical) pathways. capes.gov.br The antarafacial pathway is thought to involve a "semicircular" diradical conformation. capes.gov.br

Furthermore, computational studies on the oxygenation of 1-methylbicyclo[4.1.0]heptane with dioxiranes have provided unambiguous evidence for the involvement of cationic intermediates. acs.org The formation of rearranged products, in addition to those from direct C-H hydroxylation, points to a stepwise mechanism involving a cyclopropylcarbinyl radical that can be oxidized to a cation, which then undergoes rearrangement. acs.org Similarly, solvolysis reactions of bicyclo[4.1.0]heptyl derivatives often invoke the formation of nonclassical bicyclobutenium ions as intermediates, which are inherently part of a stepwise process involving carbocationic species. researchgate.net

The presence of a carboxylic acid group at the 1-position of the bicyclo[4.1.0]heptane system can be expected to influence the preferred mechanistic pathway. Its electron-withdrawing nature could disfavor the formation of a carbocation at the adjacent bridgehead carbon, potentially making a concerted or radical-mediated pathway more competitive under certain conditions.

Influence of Ring Strain and Conformation on Reactivity

The reactivity of this compound and its derivatives is profoundly influenced by the inherent strain of the fused ring system and the conformational preferences of the cyclohexane (B81311) ring. The cyclopropane ring possesses significant angle strain, and reactions that lead to its opening are often thermodynamically favorable.

The regioselectivity of ring-opening reactions is a clear manifestation of the influence of ring strain and stereoelectronic effects. For example, in the reductive ring opening of 7-methylenebicyclo[4.1.0]heptan-2-one with lithium in liquid ammonia, cleavage of the exocyclic C1-C7 bond is observed. ucl.ac.uk This is attributed to stereoelectronic control, where the bond that can best overlap with the developing radical orbital on the carbonyl carbon is preferentially cleaved. ucl.ac.uk However, cleavage of the endocyclic C1-C6 bond also occurs, leading to cycloheptyl derivatives via a lower energy allylic radical, demonstrating the delicate balance of factors that control the reaction outcome. ucl.ac.uk

Computational studies on the conformations of aza-derivatives of bicyclo[4.1.0]heptane have shown that the six-membered ring can adopt chair, half-chair, and boat conformations, with the relative energies being influenced by stereoelectronic interactions. researchgate.net For this compound, the conformation of the cyclohexane ring will determine the spatial relationship between the carboxylic acid group and the bonds of the cyclopropane ring. This, in turn, can influence the transmission of electronic effects and the accessibility of specific bonds to reagents.

The thermal rearrangement of tricyclo[4.1.0.0²⁷]heptane derivatives further illustrates the role of substitution on reactivity. The product composition is dependent on the substituents present, the reaction conditions, and even isotopic labeling, highlighting that subtle changes in the molecule's structure can alter the energy landscape and favor one reaction pathway over another. thieme-connect.de

In the oxygenation of bicyclo[n.1.0]alkanes, including the bicyclo[4.1.0]heptane system, a notable diastereoselectivity is observed. acs.org Hydroxylation often occurs preferentially at the C-H bond that is cis to the cyclopropane moiety. This selectivity is attributed to the hyperconjugative interaction between the C-H bond and the Walsh orbitals of the cyclopropane ring, which activates this bond towards hydrogen atom abstraction. acs.org This demonstrates a clear link between the conformation of the bicyclic system and its reactivity.

The following table summarizes the product distribution from the oxidation of 1-methylbicyclo[4.1.0]heptane, which showcases the formation of rearranged products indicative of stepwise, cation-mediated pathways influenced by the bicyclic ring's strain and electronic properties. acs.org

Product TypeStructureRelative Yield (%)
Unrearranged Alcohol1-methylbicyclo[4.1.0]heptan-2-ol45
Unrearranged Alcohol1-methylbicyclo[4.1.0]heptan-5-ol20
Rearranged Alcohol4-methyl-3-cyclohepten-1-ol15
Other Rearranged ProductsVarious20

This table is based on data for a closely related derivative and serves to illustrate the types of reaction pathways observed.

Advanced Characterization and Structural Analysis of Bicyclo 4.1.0 Heptane 1 Carboxylic Acid Systems

Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to the initial characterization of bicyclo[4.1.0]heptane-1-carboxylic acid, providing insights into the molecular framework, connectivity, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of bicyclo[4.1.0]heptane systems in solution. One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to establish atomic connectivity and stereochemistry.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the chemical environment of protons. In bicyclo[4.1.0]heptane derivatives, the protons on the cyclopropane (B1198618) ring have characteristic chemical shifts, often appearing at higher fields (e.g., between 1.30 ppm and 2.60 ppm) due to the ring's magnetic anisotropy. rsc.org The rigid nature of the bicyclic system leads to distinct and often well-resolved signals for the cyclohexane (B81311) ring protons, with their coupling constants providing information about their dihedral angles and thus the ring's conformation. The ¹³C NMR spectrum complements this by identifying all unique carbon environments, including the quaternary bridgehead carbons and the carboxyl carbon.

2D NMR Techniques: For complex derivatives, advanced 2D NMR techniques are indispensable.

COSY (Correlation Spectroscopy) is used to identify proton-proton (H-H) coupling networks, confirming the connectivity of protons within the cyclohexane and cyclopropane rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms with their attached protons, allowing for the unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for determining regioselectivity by identifying long-range (2-3 bond) correlations between protons and carbons. For instance, in derivatives, HMBC experiments can confirm the position of substituents by showing a correlation between protons on the bicyclic frame and the carbon atoms of the substituent group. acs.orgnih.gov

NOE (Nuclear Overhauser Effect) Spectroscopy (NOESY) provides information about the spatial proximity of protons. This is particularly vital for determining the relative configuration (cis/trans) and conformation of the molecule. For example, strong cross-peaks in a NOESY spectrum between specific protons can confirm their spatial closeness, which is used to assign stereochemistry at chiral centers and determine the orientation of substituents relative to the ring system. nih.gov In conformationally locked bicyclo[4.1.0]heptane systems, NOE data can definitively establish the configuration of stereocenters. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments for a this compound Moiety.
PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC/NOE Correlations
C1 (Quaternary)-~25-35HMBC to H2, H6, H7, COOH
C2/C51.2 - 2.0~20-30COSY with adjacent protons
C3/C41.0 - 1.8~20-25COSY with adjacent protons
C6 (Bridgehead)1.0 - 1.6~15-25NOE to H7 (endo/exo)
C7 (Cyclopropane)0.5 - 1.5~10-20NOE to H6, H2
COOH10.0 - 12.0~175-185HMBC to C1

Mass spectrometry (MS) is primarily used to confirm the molecular weight and elemental formula of this compound and its derivatives. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula (C₈H₁₂O₂).

Table 2: Mass Spectrometry Data for this compound.
ParameterValueMethod
Molecular FormulaC₈H₁₂O₂-
Exact Mass140.0837 uCalculated
Observed Ion (e.g., ESI-)[M-H]⁻ at m/z 139.0761HRMS
Observed Ion (e.g., ESI+)[M+H]⁺ at m/z 141.0910HRMS

X-ray Crystallography for Absolute Configuration and Stereochemical Assignments

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. For chiral derivatives of this compound, this technique can establish the absolute configuration of every stereocenter, provided a suitable single crystal can be grown.

The analysis provides precise data on bond lengths, bond angles, and torsion angles, which together define the exact conformation of the fused ring system. This has been used to confirm the relative and absolute stereochemistry of complex bicyclo[4.1.0]heptane derivatives, often verifying assignments made by NMR spectroscopy. nih.govacs.org For example, X-ray analysis has been used to confirm the syn stereochemistry in products of palladium-catalyzed cyclization reactions leading to bicyclo[4.1.0]heptene systems. acs.org The solid-state structure reveals the puckering of the cyclohexane ring and the orientation of the carboxylic acid group relative to the bicyclic framework, offering definitive proof of the molecule's stereochemical identity. chemrxiv.orgvulcanchem.com

Chiroptical Methods for Enantiomeric Purity Assessment (e.g., Electronic Circular Dichroism)

For chiral samples of this compound, chiroptical methods are essential for determining enantiomeric purity (or enantiomeric excess, ee) and assigning the absolute configuration in solution.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. The absolute configuration can be determined by comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for each enantiomer. nih.gov

A significant challenge in applying chiroptical methods to carboxylic acids is their tendency to form hydrogen-bonded dimers or other aggregates in solution. nih.gov This aggregation can drastically alter the ECD spectrum, complicating the analysis. A successful strategy to overcome this is to convert the carboxylic acid to its corresponding salt (e.g., sodium salt) or anhydride (B1165640) prior to measurement. This eliminates intermolecular hydrogen bonding, leading to a simpler and more reliable spectrum that can be more accurately correlated with theoretical calculations. nih.gov

Other techniques like exciton-coupled circular dichroism (ECCD) can also be employed, where the chiral acid is derivatized with a chromophoric system to produce a strong and predictable CD signal, allowing for straightforward stereochemical assignment. nih.gov

Theoretical and Computational Studies on Bicyclo 4.1.0 Heptane 1 Carboxylic Acid

Conformational Analysis and Ring Strain

The fusion of a cyclopropane (B1198618) ring onto a cyclohexane (B81311) ring in the bicyclo[4.1.0]heptane system introduces significant ring strain and dictates its conformational landscape. Computational methods have been instrumental in exploring the energetics of different conformations.

Stability of Cis vs. Trans Isomers

The fusion of the cyclopropane and cyclohexane rings in bicyclo[4.1.0]heptane can result in either a cis or trans configuration. In the cis isomer, the two bridgehead hydrogens are on the same side of the larger ring, while in the trans isomer, they are on opposite sides. Theoretical studies and experimental observations of the parent hydrocarbon, bicyclo[4.1.0]heptane (also known as norcarane), have unequivocally demonstrated that the cis isomer is significantly more stable than the highly strained trans isomer. nih.govuni.luacs.org

The high degree of ring strain in the trans isomer arises from the geometric impossibility of bridging the 1 and 6 positions of a cyclohexane ring with a single methylene group from opposite faces. This would require severe distortion of bond angles and lengths, leading to a prohibitively high energy state. Consequently, trans-bicyclo[4.1.0]heptane is not a stable, isolable compound under normal conditions. This inherent stability of the cis fusion is a dominant factor in the conformational analysis of all bicyclo[4.1.0]heptane derivatives, including the 1-carboxylic acid.

Conformational Dynamics and Energy Landscapes

The cyclohexane ring within the bicyclo[4.1.0]heptane framework is not rigid and can, in principle, adopt several conformations, such as chair, boat, and twist-boat. However, the fusion of the cyclopropane ring restricts this conformational flexibility. For the parent cis-bicyclo[4.1.0]heptane, the cyclohexane ring is forced into a conformation that deviates from an ideal chair.

While specific molecular dynamics (MD) simulations for bicyclo[4.1.0]heptane-1-carboxylic acid are not extensively documented in publicly available literature, the principles of conformational analysis suggest that the molecule will predominantly exist in a state where the six-membered ring adopts a flattened chair or a twist-boat-like conformation to accommodate the fused three-membered ring. The energy landscape is expected to be characterized by a global minimum corresponding to the most stable cis-fused conformer, with potential for other local minima corresponding to less stable conformations. MD simulations, often used in conjunction with Density Functional Theory (DFT), are powerful tools to explore these energy landscapes and predict the favorability of different isomers and their dynamic behavior over time.

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic structure and reactivity of molecules. For this compound and its derivatives, these methods are essential for understanding bonding, predicting reaction mechanisms, and rationalizing experimental observations.

Electronic Structure and Bonding Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of strained molecules like this compound. These calculations can map the electron density distribution, identify the nature of chemical bonds, and determine the energies and shapes of molecular orbitals (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO).

For derivatives of bicyclo[4.1.0]heptane, such as 7,7-dichlorobicyclo[4.1.0]heptane, DFT calculations have been employed to understand charge distribution and the polarization of bonds. In the case of the 1-carboxylic acid derivative, the electron-withdrawing nature of the carboxylic acid group is expected to influence the electronic properties of the bicyclic system, particularly at the bridgehead carbon to which it is attached.

Reaction Mechanism Predictions and Transition State Analysis (e.g., DFT, Molecular Dynamics simulations)

Computational chemistry plays a pivotal role in predicting the mechanisms of chemical reactions. For systems involving the bicyclo[4.1.0]heptane framework, DFT and molecular dynamics simulations can be used to model reaction pathways, identify transition states, and calculate activation energies.

A notable example is the computational analysis of the rearrangement of the 1-bicyclo[4.1.0]heptanylmethyl radical, a system closely related to this compound. acs.org In this study, the viability of this radical to serve as a precursor for seven-membered carbocycles was examined. Rate constants for the rearrangement were measured experimentally and the results were supported by computational analysis. The calculations (PMP4/6-31G//HF/6-31G) qualitatively predicted the experimentally determined activation energies and suggested that eclipsing interactions involving the cyclopropyl substituent are important in determining the kinetic outcome of the rearrangements. acs.org Such studies highlight the power of computational methods to predict and explain the reactivity of this strained ring system.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Modeling

Quantitative Structure-Activity Relationship (QSAR) studies and molecular modeling are powerful computational tools used in drug discovery and materials science to correlate the chemical structure of compounds with their biological activity or physical properties. While no specific QSAR studies focusing solely on this compound have been identified, research on related bicyclic structures and carboxylic acids demonstrates the applicability of these methods.

For instance, QSAR studies have been successfully applied to various bicyclic heterocycles and carboxylic acid derivatives to develop models for predicting their activity as, for example, anti-Alzheimer's agents, HIV-1 integrase inhibitors, and P-glycoprotein inhibitors. nih.govresearchgate.netnih.gov These studies typically involve the calculation of various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and the use of statistical methods to build a predictive model.

Molecular modeling techniques, such as molecular docking, have been used to study the binding of bicyclo((aryl) methyl) benzamides, which contain a bicyclic core, to their biological targets. mdpi.com These studies, often complemented by molecular dynamics simulations, provide insights into the specific interactions between the ligand and the active site of a protein. mdpi.com Given the rigid and well-defined three-dimensional structure of the bicyclo[4.1.0]heptane framework, its carboxylic acid derivative is a promising scaffold for the design of conformationally constrained ligands for various biological targets.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) method used to correlate the biological activity of a series of compounds with their 3D shapes and steric and electrostatic properties. In studies involving derivatives of the bicyclo[4.1.0]heptane scaffold, CoMFA has been employed to understand the structural requirements for their antagonistic activity at receptors like the melanin-concentrating hormone receptor R1 (MCHR1). researchgate.net

The process typically involves aligning a set of molecules with known activities onto a common template structure. For the bicyclo[4.1.0]heptane series, a database alignment method is often utilized for superimposition. researchgate.net Subsequently, the steric and electrostatic fields are calculated around each molecule using a probe atom. These field values are then used as independent variables in a Partial Least Squares (PLS) analysis to derive a predictive model for biological activity.

The results of a CoMFA study are often visualized as contour maps, which highlight regions where modifications to the molecule would likely lead to an increase or decrease in activity. For instance, contour maps might indicate that bulky substituents in a particular region could enhance activity (sterically favored), while electronegative groups in another area might be detrimental (electrostatically disfavored). researchgate.net These insights are crucial for the rational design of new, more potent antagonists. researchgate.net

Table 1: Illustrative CoMFA Results for Bicyclo[4.1.0]heptane Derivatives

Parameter Value Interpretation
q² (cross-validated r²) 0.612 Good predictive ability of the model
r² (non-cross-validated) 0.954 Good correlation between predicted and actual activity
Steric Contribution 55% Steric fields have a significant impact on the model

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Similar to CoMFA, Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR technique that evaluates the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties of molecules to predict their biological activity. CoMSIA studies on bicyclo[4.1.0]heptane derivatives have also been performed to develop predictive models for their MCHR1 antagonist activity. researchgate.net

A key difference in CoMSIA is the use of a Gaussian function to calculate the similarity indices at the surrounding grid points, which avoids the singularities at atomic positions that can occur in CoMFA. This often results in more readily interpretable contour maps. A statistically significant CoMSIA model was developed for a series of sixty-five bicyclo[4.1.0]heptane derivatives, which was further validated with a test set of ten molecules. researchgate.net The predictive capability of the CoMSIA model, indicated by its q² value, was found to be significant. researchgate.net

The contour maps generated from CoMSIA provide a visual representation of the regions where specific physicochemical properties are favorable or unfavorable for activity. This information guides the design of new derivatives with potentially improved potency. researchgate.net

Table 2: Illustrative CoMSIA Model Validation for Bicyclo[4.1.0]heptane Derivatives

Parameter Value Significance
0.639 Indicates a model with good predictive power
0.978 Strong correlation between experimental and predicted values

Ligand-Docking Studies for Scaffold Design

Ligand-docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the bicyclo[4.1.0]heptane scaffold, docking studies have been instrumental in understanding how molecules incorporating this framework might interact with the active sites of biological targets, such as viral enzymes.

In the context of designing conformationally locked carbocyclic nucleosides, the bicyclo[4.1.0]heptane template has been investigated for its potential to bind to enzymes like the HSV-1 thymidine kinase. acs.org Docking simulations can reveal the key amino acid residues involved in the binding and the nature of the interactions, such as hydrogen bonds and hydrophobic contacts. acs.org For instance, studies have proposed models for how different enantiomers of bicyclo[4.1.0]heptane-based nucleoside analogs bind within the active site, highlighting interactions with specific amino acids like Glu-225. acs.org

The insights gained from these docking studies are invaluable for the structure-based design of new therapeutic agents. By understanding the binding mode of the bicyclo[4.1.0]heptane scaffold, medicinal chemists can rationally design modifications to improve binding affinity and selectivity.

Applications and Translational Research of Bicyclo 4.1.0 Heptane 1 Carboxylic Acid Derivatives

Role as a Scaffold in Medicinal Chemistry and Drug Discovery

The unique topology of the bicyclo[4.1.0]heptane core is frequently exploited in medicinal chemistry to develop novel therapeutic agents. nih.govcitedrive.com Its derivatives are recognized for their significant biological activities and are commonly found in pharmaceutical agents. nih.govcitedrive.com

Design of Conformationally Constrained Analogues

The fusion of the cyclopropane (B1198618) ring onto the cyclohexane (B81311) ring imparts significant rigidity to the bicyclo[4.1.0]heptane scaffold. scispace.com This conformational constraint is a powerful tool in drug design. By incorporating this scaffold into a drug candidate, chemists can reduce the molecule's flexibility. This "locking" of the conformation can lead to several advantages:

Enhanced Binding Affinity: A rigid molecule may better fit into the specific binding site of a target protein or enzyme, potentially increasing its potency.

Improved Selectivity: By pre-organizing the functional groups in a specific spatial arrangement, the molecule may interact more selectively with its intended target over other off-target proteins, which can reduce side effects.

Probing Bioactive Conformations: These constrained analogues help researchers understand the optimal three-dimensional shape a molecule must adopt to exert its biological effect.

Researchers have designed fused bicyclic iminosugars with this constrained framework to improve receptor specificity. scispace.com Similarly, 2,5-diazabicyclo[4.1.0]heptanes, where the scaffold is fused to a piperazine ring, have been synthesized as conformationally restricted analogues of biologically active molecules. researchgate.net

Bioisosteric Replacements for Aromatic and Cycloalkane Systems

In drug development, there is a growing interest in replacing flat, aromatic rings (like a phenyl group) with three-dimensional, saturated structures. acs.org This strategy can improve a drug's physicochemical properties, such as solubility and metabolic stability. The bicyclo[4.1.0]heptane scaffold serves as an effective bioisostere—a chemical substitute—for such planar systems.

Specifically, derivatives of bicyclo[4.1.0]heptane have been successfully used as replacements for the central phenyl ring in a series of biphenylamine-based melanin-concentrating hormone (MCH) receptor antagonists, which are investigated for the treatment of obesity. nih.gov This substitution was made to address potential mutagenic liability associated with the biphenylamine moiety, and the resulting compounds retained a similar binding mode and structure-activity relationship. nih.gov

Original MoietyBioisosteric ReplacementTherapeutic Target ExampleReference
Phenyl RingBicyclo[4.1.0]heptaneMelanin-Concentrating Hormone (MCH) Receptor nih.gov
Piperazine2,5-Diazabicyclo[4.1.0]heptaneVarious (e.g., antibacterial agents) researchgate.net

Precursors for Carbocyclic Nucleoside Analogues

Carbocyclic nucleoside analogues (CNAs) are a critical class of antiviral drugs where a carbocyclic ring replaces the sugar moiety of natural nucleosides. nih.gov This modification enhances their stability against enzymatic degradation. The bicyclo[4.1.0]heptane scaffold has proven to be an excellent starting point for the synthesis of novel CNAs. nih.govuab.cat

Researchers have developed stereoselective synthetic routes to create enantiomerically pure CNAs built on a bicyclo[4.1.0]heptane template. nih.gov These syntheses often begin with precursors like 1,4-cyclohexanedione and proceed through key bicyclo[4.1.0]heptane intermediates. nih.govnih.gov The resulting analogues, incorporating various natural and unnatural nucleobases, have been tested for antiviral activity. For instance, a series of bicyclo[4.1.0]heptane-based nucleosides with functionalized 1,2,3-triazoles showed moderate activity against the coxsackie B4 virus. nih.gov

Table: Antiviral Activity of Selected Bicyclo[4.1.0]heptane Nucleoside Analogues EC₅₀ is the concentration of a drug that gives a half-maximal response.

Compound Nucleobase/Heterocycle Virus Tested Antiviral Activity (EC₅₀ in µM)
3d 4-(4-fluorobenzyl)-1,2,3-triazole Coxsackie B4 virus 11 ± 3
1a Thymine Multiple viruses Not active

| 1b | Guanine | Multiple viruses | Not active |

Data sourced from The Journal of Organic Chemistry. nih.gov

Building Blocks for Complex Pharmaceutical Intermediates (e.g., Tofacitinib)

The bicyclo[4.1.0]heptane framework is a valuable building block for constructing more complex molecules, including key intermediates for active pharmaceutical ingredients (APIs). A notable example is its use in synthetic routes for Tofacitinib, a Janus kinase (JAK) inhibitor used to treat rheumatoid arthritis and other autoimmune diseases. derpharmachemica.comunl.pt

Synthetic strategies for Tofacitinib have employed bicyclic intermediates such as 3-Benzyl-6-methyl-7-oxa-3-aza-bicyclo[4.1.0]heptanes and tert-butyl 4-benzyl-1-methyl-4,7-diaza-bicyclo[4.1.0]heptane-7-carboxylate. derpharmachemica.com These intermediates provide a convenient pathway to the substituted 3-aminopiperidine core of Tofacitinib through regioselective ring-opening reactions. derpharmachemica.com The use of these building blocks can create more efficient and scalable synthetic processes for this important drug. derpharmachemica.comgoogle.com

Utility in Natural Product Synthesis (e.g., bridged ring systems)

The bicyclo[4.1.0]heptane core is a privileged structural motif found in numerous natural products, many of which exhibit significant biological activities. thieme-connect.comchemrxiv.org For example, the carene family of monoterpenes, which includes car-3-ene, features this bicyclic framework. thieme-connect.com

The rigid and stereochemically defined nature of the bicyclo[4.1.0]heptane scaffold makes it a useful starting material or key intermediate in the total synthesis of complex natural products. chemrxiv.org Synthetic chemists utilize various methods, such as catalytic enantioselective desymmetrization and photoclick reactions, to construct these bicyclic systems with high precision. thieme-connect.comchemrxiv.org These methods provide access to functionalized bicyclo[4.1.0]heptane derivatives that can be further elaborated into more complex bridged and fused ring systems characteristic of many natural products. chemrxiv.org

Advanced Materials Science Applications

While the primary application of bicyclo[4.1.0]heptane-1-carboxylic acid and its derivatives is in the life sciences, its unique structural properties suggest potential, though less explored, utility in materials science. The rigid, three-dimensional structure can be leveraged to create polymers or specialty chemicals with tailored thermal and mechanical properties. Although extensive research in this specific area is not widely documented, related bicyclic compounds have been investigated for creating novel materials like liquid crystals and thermally stable polymers. The incorporation of the bicyclo[4.1.0]heptane unit could impart rigidity and specific spatial arrangements into polymer chains, potentially influencing the bulk properties of the resulting material. Further research is needed to fully explore these possibilities.

Development of Polymers and Resins

While direct utilization of this compound as a monomer in commercially available polymers and resins is not extensively documented in publicly available literature, the unique strained ring structure of the bicyclo[4.1.0]heptane core presents potential for polymer synthesis. The reactivity of the cyclopropane ring within the bicycloalkane structure allows for the possibility of ring-opening polymerization. This method can lead to the formation of polymers with the repeating unit incorporated into the main chain, potentially imparting unique thermal and mechanical properties to the resulting material.

Although specific examples for this compound are scarce, a related compound, 7-oxabicyclo[4.1.0]heptane, has been studied for its enthalpy of polymerization, indicating the thermodynamic feasibility of ring-opening polymerization for this class of compounds researchgate.net. Furthermore, patents have described the use of bicyclo[4.1.0]heptane in cationic polymerization processes, suggesting its capability to act as a monomeric unit google.com.

In the context of food contact materials, derivatives of bicyclo[4.1.0]heptane have been considered for applications such as food flavor substances wipo.int. This indicates that the bicyclo[4.1.0]heptane scaffold is being explored for use in products that have proximity to food, although this does not directly confirm its use as a monomer in food packaging polymers. The stringent safety and migration testing required for food contact materials would necessitate thorough investigation before such an application could be realized.

Liquid Crystal Technologies and Materials with Specific Properties

The application of this compound derivatives in liquid crystal technologies is an emerging area of research, primarily driven by the unique geometric and electronic properties conferred by the cyclopropane ring within the bicyclo[4.1.0]heptane structure. The rigid, three-dimensional nature of the bicycloalkane core can influence the mesomorphic behavior of molecules, which is a key requirement for liquid crystalline materials.

Research into liquid crystals has shown that the incorporation of cyclopropane rings can lead to materials with desirable properties. For instance, the synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes has been reported to yield materials with either positive or negative dielectric anisotropy, a critical parameter in the functioning of liquid crystal displays (LCDs) beilstein-journals.org. The presence of the cyclopropane ring can also impact the clearing points and mesophase stability of the liquid crystalline material.

While direct studies on this compound derivatives as liquid crystals are not widely published, the broader investigation of "Novel Liquid Crystalline Compounds With Cyclopropane Rings" suggests that the structural motif is of significant interest to the field . The carboxylic acid group of this compound provides a versatile handle for the synthesis of various ester derivatives. By attaching different mesogenic (liquid crystal-forming) groups to the carboxylic acid, it is theoretically possible to design and synthesize new liquid crystalline materials with tailored properties. The bicyclo[4.1.0]heptane unit would act as a rigid, non-aromatic core, which could lead to materials with lower viscosity and different optical properties compared to traditional aromatic-based liquid crystals.

Agrochemical and Other Industrial Applications

A significant area of application for derivatives of the bicyclo[4.1.0]heptane structure is in the agrochemical industry, particularly as herbicides. Research has demonstrated that certain derivatives of bicyclo[4.1.0]heptane-2,4-dione are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) researchgate.net. HPPD is a crucial enzyme in plants for the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and antioxidant protection. Inhibition of this enzyme leads to the bleaching of new growth and ultimately the death of the weed.

A number of novel benzoyl-substituted bicyclo[4.1.0]heptanediones have been synthesized and evaluated for their herbicidal activity. These studies have shown that some of these compounds exhibit excellent herbicidal activity against various weeds found in corn fields researchgate.net. The unique structural features of the bicyclo[4.1.0]heptane ring are believed to contribute to the high affinity of these molecules for the active site of the HPPD enzyme.

One particularly effective compound identified is (1R,6R)-3-(2-chloro-4-methylsulfonylbenzoyl)bicyclo[4.1.0]heptane-2,4-dione, which was found to provide a good balance of high herbicidal activity and safety for corn crops researchgate.net. Another derivative, 3-(4-chloro-2-nitrobenzoyl)bicyclo[4.1.0]heptane-2,4-dione, also demonstrated high activity against both broadleaf and grass weeds, although it caused some damage to corn at higher concentrations researchgate.net.

The herbicidal properties of compounds containing the bicyclo[4.1.0]heptane moiety have also been the subject of patent applications. For example, patents have been filed for herbicidal compositions that include substituted pyridine herbicides containing a bicyclo[4.1.0]hept-4-en-3-one structure google.com.

The following table summarizes the herbicidal activity of selected Bicyclo[4.1.0]heptane-2,4-dione derivatives:

Compound NameTarget WeedsCrop SafetyReference
(1R,6R)-3-(2-chloro-4-methylsulfonylbenzoyl)bicyclo[4.1.0]heptane-2,4-dioneBroadleaf and grass weedsGood corn safety researchgate.net
3-(4-chloro-2-nitrobenzoyl)bicyclo[4.1.0]heptane-2,4-dioneBroadleaf and grass weedsSome corn damage researchgate.net

Future Perspectives and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

The construction of the bicyclo[4.1.0]heptane framework is a key focus of ongoing research, with a significant push towards more efficient, sustainable, and environmentally benign synthetic methods. nih.govresearchgate.netcitedrive.com Future advancements are anticipated in several key areas:

Transition-Metal Catalysis: While various transition-metal-catalyzed cyclopropanation reactions are known, future research will likely focus on the development of catalysts that offer higher chemo-, regio-, and stereoselectivity for the synthesis of bicyclo[4.1.0]heptane-1-carboxylic acid and its derivatives. nih.gov The use of earth-abundant and non-toxic metals is a particularly promising direction for sustainable synthesis.

Organocatalysis: The use of small organic molecules as catalysts for the asymmetric synthesis of cyclopropanes is a rapidly growing field. Future methodologies may employ novel organocatalysts to afford enantiomerically pure this compound, which is crucial for applications in medicinal chemistry.

Green Chemistry Approaches: In line with the principles of green chemistry, the development of synthetic routes that minimize waste, use safer solvents, and are energy-efficient is a high priority. This includes exploring mechanochemical methods, photocatalysis, and biocatalysis for the synthesis of the bicyclo[4.1.0]heptane core.

Biocatalysis: The use of enzymes to catalyze the formation of the bicyclo[4.1.0]heptane ring system offers the potential for high selectivity under mild reaction conditions. Future research may involve the discovery or engineering of enzymes capable of directly synthesizing this compound or its precursors.

Synthetic ApproachKey AdvantagesFuture Research Direction
Transition-Metal Catalysis High efficiency and control over stereochemistry.Development of catalysts based on earth-abundant metals; improving selectivity for specific isomers.
Organocatalysis Avoidance of toxic metals; potential for high enantioselectivity.Design of new chiral organocatalysts for the asymmetric synthesis of this compound.
Green Chemistry Reduced environmental impact; increased safety and sustainability.Exploration of solvent-free reactions, photocatalysis, and flow chemistry for synthesis.
Biocatalysis High specificity; mild reaction conditions; environmentally friendly.Enzyme discovery and engineering for targeted synthesis of the bicyclo[4.1.0]heptane core.

Exploration of Undiscovered Reactivity and Transformative Chemistry

The strained cyclopropane (B1198618) ring in this compound is a source of unique reactivity, making it a versatile intermediate for the synthesis of more complex molecules. researchgate.net Future research is expected to uncover new transformations and applications stemming from this inherent reactivity.

Ring-Opening Reactions: The release of ring strain can drive a variety of ring-opening reactions, providing access to functionalized cyclohexyl and cycloheptyl derivatives. Future studies will likely explore novel reagents and catalysts to control the regioselectivity and stereoselectivity of these transformations, leading to the synthesis of diverse molecular architectures.

Cycloaddition Reactions: The cyclopropane ring can participate in various cycloaddition reactions, acting as a three-carbon building block. Investigating its reactivity in [3+2] and [3+3] cycloadditions with different reaction partners could lead to the discovery of novel heterocyclic and carbocyclic systems.

Radical-Mediated Transformations: The bicyclo[4.1.0]heptane system can undergo radical-mediated reactions, including rearrangements and additions. nih.gov Exploring these pathways further could unveil new synthetic strategies for the functionalization of the bicyclic core.

Transformations of the Carboxylic Acid Group: The carboxylic acid functionality can be converted into a wide range of other functional groups, such as esters, amides, and alcohols. The interplay between the reactivity of the carboxylic acid group and the strained cyclopropane ring is an area ripe for exploration, potentially leading to novel tandem reactions and molecular rearrangements.

Advanced Computational Modeling for Precise Structure-Property Relationships

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. For this compound, advanced computational modeling will play a crucial role in several areas:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions, allowing for the prediction of reaction pathways and the rationalization of observed selectivity. This can guide experimental efforts towards the discovery of new reactions and the optimization of existing ones.

Structure-Property Relationship Studies: Quantitative Structure-Activity Relationship (QSAR) and other computational methods can be used to establish correlations between the three-dimensional structure of bicyclo[4.1.0]heptane derivatives and their biological or material properties. This is particularly valuable in the design of new drug candidates or functional materials.

Conformational Analysis: Understanding the conformational preferences of the bicyclo[4.1.0]heptane ring system is crucial for predicting its interactions with other molecules, such as enzymes or receptors. Computational methods can provide detailed insights into the conformational landscape of this compound and its derivatives.

Computational MethodApplication in Bicyclo[4.1.0]heptane ResearchPotential Impact
Density Functional Theory (DFT) Elucidation of reaction mechanisms; prediction of reactivity and spectroscopic properties.Rational design of new synthetic routes and catalysts.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with biological activity.Accelerated discovery of new drug candidates with improved potency and selectivity.
Molecular Dynamics (MD) Simulations Study of conformational dynamics and interactions with biological macromolecules.Understanding the molecular basis of biological activity and guiding the design of more effective therapeutic agents.

Expanding Applications in Specialized Chemical Fields and Interdisciplinary Research

The unique structural and electronic properties of this compound and its derivatives make them attractive candidates for a range of applications in specialized and interdisciplinary fields. chemrxiv.org

Medicinal Chemistry: The rigid bicyclo[4.1.0]heptane scaffold can serve as a bioisostere for phenyl and other aromatic groups in drug design, potentially leading to compounds with improved pharmacokinetic properties. chemrxiv.orgresearchgate.net Derivatives have already shown promise as melanin-concentrating hormone receptor 1 (MCHR1) antagonists for the treatment of obesity and in the development of novel herbicides. researchgate.netacs.orgresearchgate.net Future research will likely explore the synthesis and biological evaluation of a wider range of derivatives for various therapeutic targets.

Materials Science: The strained ring system of bicyclo[4.1.0]heptane derivatives can be harnessed in the development of novel polymers through ring-opening polymerization. This could lead to materials with unique thermal, mechanical, and optical properties. The carboxylic acid group also provides a handle for incorporation into polyesters and polyamides.

Organic Synthesis: this compound can serve as a versatile building block for the synthesis of complex natural products and other biologically active molecules. Its unique reactivity allows for the construction of intricate molecular architectures that would be challenging to access through other means.

Interdisciplinary Research: The intersection of chemistry with biology, physics, and materials science will undoubtedly uncover new applications for this compound. For instance, its use as a molecular probe to study biological processes or its incorporation into self-assembling systems are exciting possibilities for future interdisciplinary research.

Q & A

Q. What are the key thermodynamic properties of Bicyclo[4.1.0]heptane-1-carboxylic acid, and how do they influence experimental design?

this compound has a boiling point of 113.8°C (at 0.3 mmHg) and a density of 0.853 g/cm³ at 25°C . Its vapor pressure is 0.0032 mmHg, critical for designing purification or distillation protocols . The bicyclic structure introduces significant ring strain (~26.2 kJ/mol enthalpy of formation), which impacts reactivity in solvolysis or cycloaddition reactions . Researchers should prioritize inert atmospheres for handling due to its low vapor pressure and potential sensitivity to oxidation.

Q. What synthetic routes are available for this compound?

A standard method involves the addition of ethyl diazoacetate to cycloheptene, followed by hydrolysis to yield the carboxylic acid . For example, ethyl bicyclo[4.1.0]heptan-7-yl ketone is synthesized by treating the acid with ethyllithium, achieving 60% yield with NMR-confirmed purity (δ 0.8–2.3 ppm for bicyclic protons) . Alternative routes include electrochemical decarboxylation, though the hexane analog shows lower reactivity due to higher strain .

Q. How can the structure and purity of this compound be characterized?

Key techniques include:

  • NMR : Distinctive signals for bridgehead protons (δ 1.0–2.0 ppm) and carboxylic protons (δ ~12 ppm) .
  • IR : A strong carbonyl stretch at ~1695 cm⁻¹ confirms the carboxylic acid group .
  • Chiral HPLC : For enantiopure derivatives, enantiomeric excess (ee) can be determined using chiral stationary phases (e.g., 95–99% ee reported for related bicyclo[2.2.1] systems) .

Advanced Research Questions

Q. How does ring strain in this compound affect its reactivity in solvolysis vs. deamination?

The exo-7-tosylate derivative undergoes solvolysis in acetic acid to yield a 1:1 mixture of acetate and diacetoxycycloheptane, driven by strain relief in the bicyclic core . In contrast, nitrous acid deamination of the amine analog produces 1-cyclohexen-3-one, likely via a high-energy carbocation intermediate. This disparity highlights the role of leaving-group stability and solvent effects in strain-driven reactivity .

Q. What strategies enable enantioselective synthesis of Bicyclo[4.1.0]heptane-1-carboxylates?

While direct evidence for [4.1.0] systems is limited, organocatalytic formal [4 + 2] cycloadditions (e.g., using diarylprolinol silyl ethers) achieve >90% ee in bicyclo[2.2.1] analogs . Similar methodologies could apply to [4.1.0] systems by tuning catalyst steric bulk to accommodate the larger ring. Reaction optimization (e.g., solvent: DCM; catalyst loading: 10 mol%) is critical for maintaining enantioselectivity .

Q. How can this compound derivatives be used in covalent protein labeling?

Derivatives like 7,7-dimethyl-2-oxothis compound can generate alkenyl nitrile electrophiles via nucleophilic substitution. These electrophiles react selectively with cysteine residues, enabling site-specific protein modification. Reaction yields depend on pH (optimized at 7.4) and electron-withdrawing substituents on the bicyclic core .

Q. What contradictions exist in the reactivity data for this compound intermediates?

Exo-7-tosylate undergoes rapid acetolysis (5 months, 150°C), while the amine analog is inert under similar conditions . This suggests divergent mechanisms: carbocation formation dominates in solvolysis, whereas deamination may proceed via radical intermediates. Researchers must validate mechanistic pathways using isotopic labeling (e.g., ¹⁸O in hydrolysis) or computational studies.

Methodological Recommendations

  • Purification : Use silica gel chromatography (hexane/EtOAc gradient) to separate bicyclic products from linear byproducts .
  • Kinetic Studies : Monitor solvolysis via GC-MS to track carbocation intermediates .
  • Computational Modeling : Apply DFT (e.g., B3LYP/6-31G*) to predict strain effects on reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicyclo[4.1.0]heptane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Bicyclo[4.1.0]heptane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.